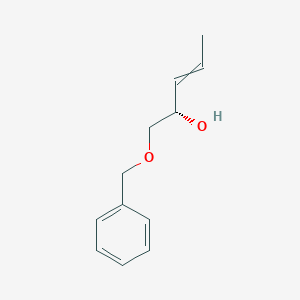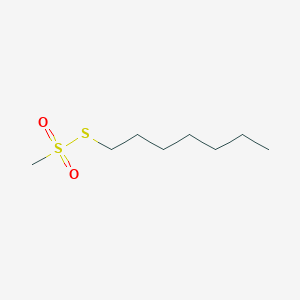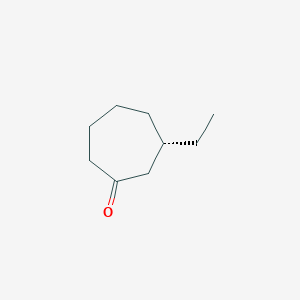
Cycloheptanone, 3-ethyl-, (3S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloheptanone, 3-ethyl-, (3S)- is a chiral cyclic ketone with a seven-membered ring structure. This compound is notable for its unique stereochemistry, which can influence its reactivity and interactions in various chemical and biological contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cycloheptanone, 3-ethyl-, (3S)- can be synthesized through several methods:
Cyclization and Decarboxylation: One common method involves the cyclization and decarboxylation of suberic acid or its esters.
Ring Expansion: Another method involves the ring expansion of cyclohexanone using diazomethane as the methylene source.
Reduction and Alkylation: Cycloheptanone can also be produced by the reduction of cyclohexanone followed by alkylation with ethyl groups under specific conditions.
Industrial Production Methods
Industrial production of Cycloheptanone, 3-ethyl-, (3S)- often employs large-scale cyclization and decarboxylation processes, utilizing continuous flow reactors to maintain the necessary high temperatures and catalytic conditions. This ensures efficient production with high yields.
Analyse Des Réactions Chimiques
Types of Reactions
Cycloheptanone, 3-ethyl-, (3S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert Cycloheptanone, 3-ethyl-, (3S)- to alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, carboxylic acids, and substituted ketones, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Cycloheptanone, 3-ethyl-, (3S)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Cycloheptanone, 3-ethyl-, (3S)- exerts its effects involves its interaction with specific molecular targets and pathways. Its unique stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways and reactions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: A six-membered ring ketone with similar reactivity but different ring size.
Cyclooctanone: An eight-membered ring ketone with different steric and electronic properties.
Tropinone: A bicyclic ketone with distinct structural features and biological activity.
Uniqueness
Cycloheptanone, 3-ethyl-, (3S)- is unique due to its seven-membered ring structure and specific stereochemistry, which can influence its reactivity and interactions in ways that differ from other cyclic ketones. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
201727-84-6 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
(3S)-3-ethylcycloheptan-1-one |
InChI |
InChI=1S/C9H16O/c1-2-8-5-3-4-6-9(10)7-8/h8H,2-7H2,1H3/t8-/m0/s1 |
Clé InChI |
UYVYAGKZXABQIC-QMMMGPOBSA-N |
SMILES isomérique |
CC[C@H]1CCCCC(=O)C1 |
SMILES canonique |
CCC1CCCCC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


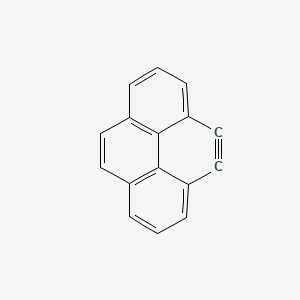
![N,N-Dimethyl-4-[(E)-(2,3,5,6-tetrachlorophenyl)diazenyl]aniline](/img/structure/B12567608.png)
![1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]-](/img/structure/B12567613.png)
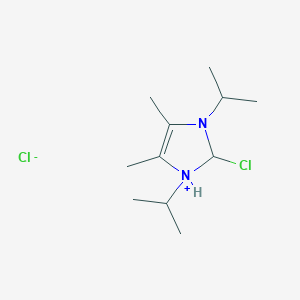
![2-[2-(3-Aminophenyl)ethyl]-5-{[2-tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-phenyl-2,3-dihydro-4h-pyran-4-one](/img/structure/B12567622.png)
![Ethyl bicyclo[2.2.1]hepta-2,5-diene-2-sulfonate](/img/structure/B12567632.png)
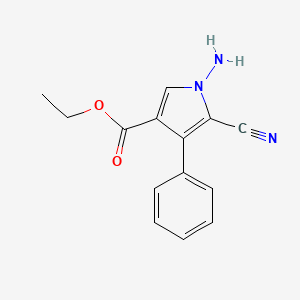
![(1R,2S)-2-[[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexan-1-amine](/img/structure/B12567640.png)
![N-[3-(4-chlorophenoxy)-4-pyridinyl]methanesulfonamide](/img/structure/B12567654.png)
![6-amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B12567667.png)

![N-(Dibenzo[b,d]thiophen-1-yl)-2-(hydroxyimino)acetamide](/img/structure/B12567676.png)
